

Application Notes and Protocols for the Coupling of Intermediate-13

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Compound of Interest

Compound Name: *Monomethyl auristatin E intermediate-13*

Cat. No.: *B3161527*

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Introduction

In the field of drug discovery and development, the synthesis of complex organic molecules often relies on the efficient formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. For the purpose of these application notes, "Intermediate-13" will be defined as a generic aryl halide, a common building block in medicinal chemistry. This document provides detailed protocols and reaction conditions for three widely utilized palladium-catalyzed cross-coupling reactions involving Intermediate-13: the Suzuki-Miyaura coupling, the Sonogashira coupling, and the Buchwald-Hartwig amination. These reactions are fundamental for the synthesis of biaryls, alkynes, and arylamines, respectively, which are prevalent motifs in many pharmaceutical agents.

The following sections are designed to provide researchers, scientists, and drug development professionals with a comprehensive guide to performing these essential transformations. Each section includes a summary of reaction conditions in a tabular format for easy comparison, a detailed experimental protocol, and a visual representation of the catalytic cycle using Graphviz.

Suzuki-Miyaura Coupling of Intermediate-13

The Suzuki-Miyaura coupling is a versatile method for the formation of a C-C bond between an aryl halide (Intermediate-13) and an organoboron compound. This reaction is widely used due

to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a large variety of boronic acids.

Data Presentation: Suzuki-Miyaura Coupling Conditions

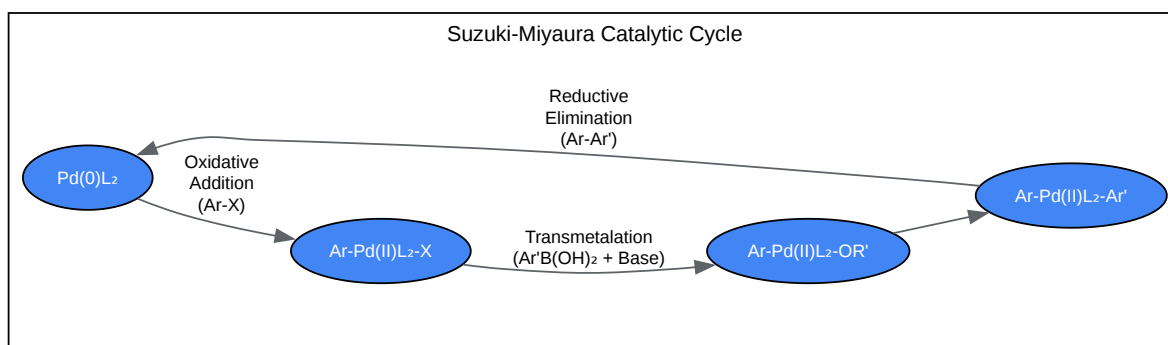
Parameter	Condition	Notes
Intermediate-13	Aryl bromide	1.0 equiv
Coupling Partner	Phenylboronic acid	1.2 equiv
Catalyst	$\text{Pd}(\text{PPh}_3)_4$	0.05 equiv (5 mol%)
Base	K_2CO_3	2.0 equiv
Solvent	Toluene/Water	4:1 v/v
Temperature	100 °C	
Reaction Time	12 h	

Experimental Protocol: Suzuki-Miyaura Coupling

- **Reaction Setup:** To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Intermediate-13 (aryl bromide, 1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).
- **Inert Atmosphere:** Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
- **Solvent Addition:** Under the inert atmosphere, add toluene (4 mL) and water (1 mL).
- **Catalyst Addition:** Add tetrakis(triphenylphosphine)palladium(0) ($\text{Pd}(\text{PPh}_3)_4$, 0.05 mmol, 0.05 equiv).
- **Reaction:** Heat the reaction mixture to 100 °C and stir for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- **Work-up:** After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

- Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.

Visualization: Suzuki-Miyaura Catalytic Cycle



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Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Sonogashira Coupling of Intermediate-13

The Sonogashira coupling is a powerful method for the formation of a C-C bond between an aryl halide (Intermediate-13) and a terminal alkyne. This reaction typically employs a palladium catalyst and a copper(I) co-catalyst. It is a reliable method for the synthesis of arylalkynes and conjugated enynes.

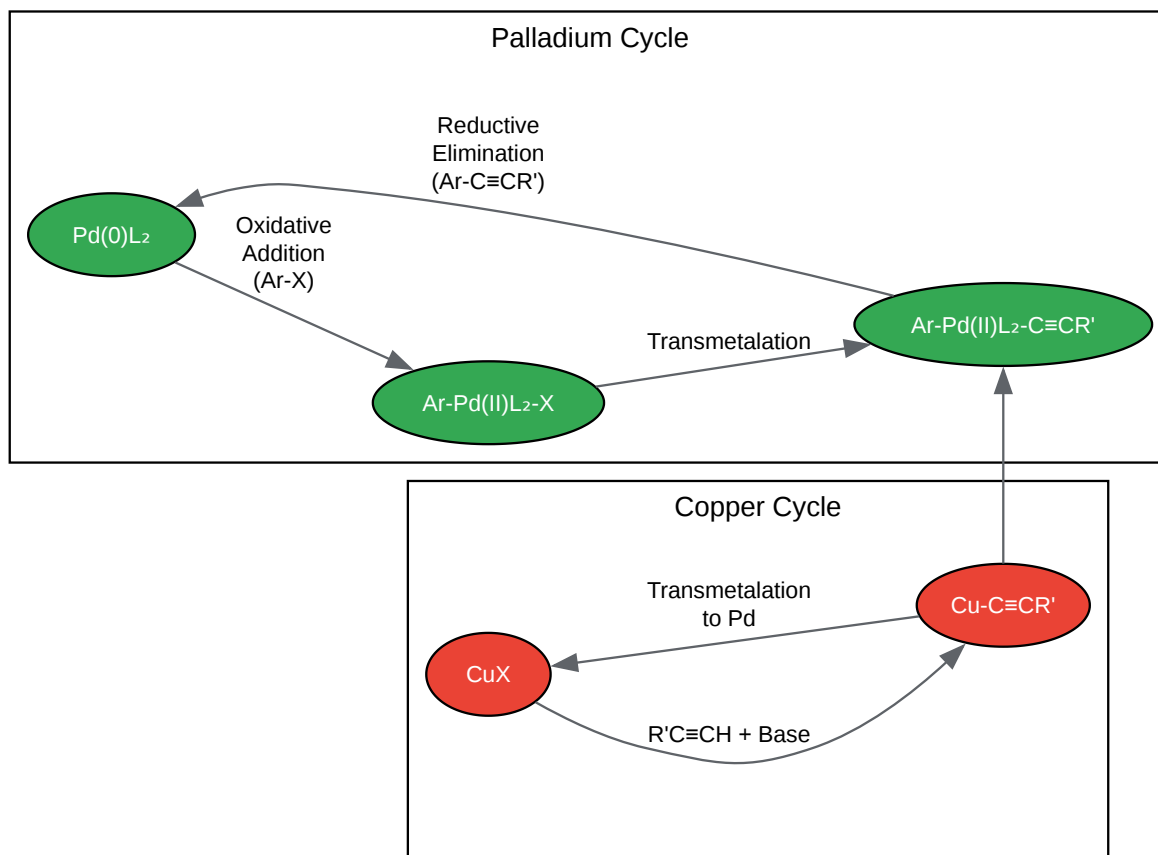
Data Presentation: Sonogashira Coupling Conditions

Parameter	Condition	Notes
Intermediate-13	Aryl iodide	1.0 equiv
Coupling Partner	Phenylacetylene	1.2 equiv
Catalyst	$\text{PdCl}_2(\text{PPh}_3)_2$	0.02 equiv (2 mol%)
Co-catalyst	CuI	0.04 equiv (4 mol%)
Base	Triethylamine (Et_3N)	2.0 equiv
Solvent	Tetrahydrofuran (THF)	
Temperature	Room Temperature	
Reaction Time	6 h	

Experimental Protocol: Sonogashira Coupling

- **Reaction Setup:** To a dry Schlenk flask equipped with a magnetic stir bar, add Intermediate-13 (aryl iodide, 1.0 mmol, 1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride ($\text{PdCl}_2(\text{PPh}_3)_2$, 0.02 mmol, 0.02 equiv), and copper(I) iodide (CuI, 0.04 mmol, 0.04 equiv).
- **Inert Atmosphere:** Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
- **Solvent and Reagent Addition:** Under the inert atmosphere, add anhydrous tetrahydrofuran (THF, 5 mL), triethylamine (2.0 mmol, 2.0 equiv), and phenylacetylene (1.2 mmol, 1.2 equiv).
- **Reaction:** Stir the reaction mixture at room temperature for 6 hours. Monitor the reaction progress by TLC or LC-MS.
- **Work-up:** After the reaction is complete, filter the mixture through a pad of celite and wash with ethyl acetate.
- **Purification:** Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired arylalkyne product.

Visualization: Sonogashira Catalytic Cycle



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Caption: Catalytic cycles of the Sonogashira coupling reaction.

Buchwald-Hartwig Amination of Intermediate-13

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C

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